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molecular formula C13H10N2O B1583930 6(5h)-Phenanthridinone, 2-amino- CAS No. 78256-05-0

6(5h)-Phenanthridinone, 2-amino-

Cat. No. B1583930
M. Wt: 210.23 g/mol
InChI Key: YMTIEBMDXHJRKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06277990B1

Procedure details

To a suspension of 2-nitro-6(5H)-phenanthridinone (3.8 g, 0.0 16 mol) in DMF (200 mL) was added an ammonium chloride solution (3%, 200 mL), followed by the addition of iron powder (22 g). The reaction mixture was stirred at 100° C. for 1 hr. The residue was removed by filtration, and the filtrate was made acidic by adding dilute HCl (25%, 20 mL). A solid separated from the solution and was filtered and washed thoroughly with cold water to remove acidic impurities. The solid was then dried under vacuum, to give hydrochloride salt of 2-amino-6(5H)-phenanthridinone (3.4 g, 89%).
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
22 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:17]=[CH:16][C:15]2[NH:14][C:13](=[O:18])[C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[C:6]=2[CH:5]=1)([O-])=O.[Cl-].[NH4+]>CN(C=O)C.[Fe]>[NH2:1][C:4]1[CH:17]=[CH:16][C:15]2[NH:14][C:13](=[O:18])[C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[C:6]=2[CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.8 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=2C3=CC=CC=C3C(NC2C=C1)=O
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
Quantity
22 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 100° C. for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The residue was removed by filtration
ADDITION
Type
ADDITION
Details
by adding dilute HCl (25%, 20 mL)
CUSTOM
Type
CUSTOM
Details
A solid separated from the solution
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed thoroughly with cold water
CUSTOM
Type
CUSTOM
Details
to remove acidic impurities
CUSTOM
Type
CUSTOM
Details
The solid was then dried under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Name
Type
product
Smiles
NC1=CC=2C3=CC=CC=C3C(NC2C=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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